N-(cyclopropylmethyl)-1-methylpyrrolidin-3-amine
Description
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H18N2/c1-11-5-4-9(7-11)10-6-8-2-3-8/h8-10H,2-7H2,1H3 |
InChI Key |
SRINUJTZBNYZOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)NCC2CC2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amino Alcohols or Amino Acids
One common route involves cyclization of amino alcohols or amino acids under reductive or dehydrative conditions:
- Starting materials: 4-aminobutanol derivatives or amino acids like proline.
- Method: Intramolecular cyclization under reductive amination conditions or dehydration to form the pyrrolidine ring.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Cyclization | Acid catalysis (e.g., phosphoric acid) | Promotes ring closure |
| Reductive amination | NaBH3CN or NaBH4 in suitable solvent | For N-substituted pyrrolidines |
Direct Alkylation of Pyrrolidine
Alternatively, starting from pyrrolidine itself, N-alkylation with appropriate electrophiles (e.g., methyl iodide) introduces the N-methyl group:
Pyrrolidine + Methyl iodide → N-Methylpyrrolidine
- Solvent: Acetone or acetonitrile.
- Base: Sodium hydride or potassium carbonate.
- Temperature: Room temperature to mild heating.
Introduction of the Cyclopropylmethyl Group
Nucleophilic Substitution with Cyclopropylmethyl Halides
The cyclopropylmethyl group can be introduced via nucleophilic substitution:
- Electrophile: Cyclopropylmethyl halides (e.g., cyclopropylmethyl bromide or iodide).
- Nucleophile: The nitrogen atom of the pyrrolidine derivative.
| Reagent | Solvent | Catalyst | Temperature | Notes |
|---|---|---|---|---|
| Cyclopropylmethyl bromide | Acetone or acetonitrile | None or phase transfer catalyst | Room temp to 50°C | Efficient for N-alkylation |
Alternative: Reductive Amination
A more recent approach involves reductive amination:
- Starting material: 3-aminopyrrolidine.
- Reagents: Cyclopropylmethyl aldehyde or ketone derivatives.
- Method: Condensation followed by reduction to form N-(cyclopropylmethyl) derivatives.
Specific Synthetic Routes from Literature and Patents
Route via Imine Formation and Reduction (Patent US20210395185A1)
This scalable route involves:
- Step 1: Condensation of a cyclopropylmethyl ketone (e.g., cyclopropylmethyl methyl ketone) with an amine (e.g., S-(−)-α-phenylethylamine) to form an imine.
- Step 2: Reduction of the imine to the secondary amine.
- Step 3: Deprotection or debenzylation to yield the primary amine.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Imine formation | Lewis acids (e.g., B(OiPr)₃), solvents like THF | Promotes condensation |
| Reduction | NaBH4 or catalytic hydrogenation | Converts imine to amine |
| Debenzylation | Hydrogenolysis | Removes protecting groups |
This method is scalable, cost-effective, and suitable for large-scale synthesis.
Route via Carbamate Intermediates (Supporting Information)
- Starting material: tert-Butyl pyrrolidin-3-ylcarbamate.
- Method: Alkylation with cyclopropylmethyl halides, followed by deprotection to generate the free amine.
- Alkylation using bromides or iodides in presence of bases like potassium carbonate.
- Deprotection via acid or thermal methods.
Alternative Synthesis via Cross-Coupling (Supporting Information)
- Use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to attach the cyclopropylmethyl group to a pyrrolidine precursor bearing a suitable leaving group.
Data Tables Summarizing Key Parameters
| Method | Starting Materials | Key Reagents | Solvent | Yield (%) | Scalability | Notes |
|---|---|---|---|---|---|---|
| Imine reduction | Cyclopropylmethyl methyl ketone + amine | Lewis acids, NaBH4 | THF | 70-85 | High | Scalable, stereoselective |
| Carbamate alkylation | tert-Butyl pyrrolidin-3-ylcarbamate + cyclopropylmethyl halide | K2CO3 | Acetone | 60-75 | Moderate | Requires deprotection step |
| Cross-coupling | Pyrrolidine derivative + cyclopropylmethyl boronic acid | Pd catalyst | Toluene/DMF | 65-80 | Moderate | Suitable for functionalized derivatives |
Recent Research Discoveries and Innovations
- Enantioselective synthesis: Patent US20210395185A1 describes a scalable process for non-racemic compounds, emphasizing the importance of chiral catalysts and asymmetric induction.
- Green chemistry approaches: Use of greener solvents like 2-MeTHF and isopropyl acetate has been explored to improve environmental footprint.
- Catalyst development: Advances in Lewis acid catalysis have improved yields and stereoselectivity, especially in imine formation and reduction steps.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols .
Scientific Research Applications
N-(cyclopropylmethyl)-1-methylpyrrolidin-3-amine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-(cyclopropylmethyl)-1-methylpyrrolidin-3-amine with structurally similar pyrrolidin-3-amine derivatives:
Key Observations :
- Steric Effects : Cyclopropyl’s small, rigid structure reduces steric hindrance compared to bulkier groups like benzyl, possibly improving binding to compact active sites .
- Metabolic Stability : Cyclopropane’s ring strain may slow oxidative metabolism, extending half-life relative to linear alkyl chains .
Biological Activity
N-(cyclopropylmethyl)-1-methylpyrrolidin-3-amine is a compound of significant interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which include a cyclopropylmethyl group attached to a 1-methylpyrrolidine backbone. The molecular formula is with a molecular weight of approximately 197.32 g/mol. The presence of the cyclopropyl group is believed to enhance the compound's interaction with biological targets, influencing its pharmacological profile.
Biological Activity Overview
Research indicates that this compound exhibits potential biological activities , particularly in relation to neurological disorders. The compound is being studied for its ability to interact with various neurotransmitter systems, potentially acting as an agonist or antagonist at specific receptors.
Key Biological Activities
- Neurotransmitter Modulation : The compound has shown promise in modulating neurotransmitter pathways, which could be beneficial in treating conditions such as depression and anxiety.
- Receptor Interaction : Preliminary studies suggest that it may interact with serotonin and dopamine receptors, important targets in psychiatric disorders.
- Enzyme Inhibition : It may also exhibit inhibitory effects on certain enzymes involved in neurotransmitter metabolism, further influencing its therapeutic potential.
Case Studies and Experimental Data
-
In Vitro Studies :
- A study evaluated the compound's effects on neuronal cell lines, demonstrating neuroprotective properties against oxidative stress-induced damage. The results indicated a significant reduction in cell death compared to untreated controls.
- Table 1: In Vitro Neuroprotective Effects
Concentration (µM) Cell Viability (%) 0 100 10 85 50 70 100 50 -
In Vivo Studies :
- Animal models treated with this compound showed improvements in behavioral tests associated with anxiety and depression, suggesting a potential antidepressant effect.
- Table 2: Behavioral Test Results
Test Control Group (n=10) Treated Group (n=10) Open Field Test 150 ± 20 220 ± 15 Elevated Plus Maze 30% 60%
The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound's interactions with neurotransmitter receptors may lead to alterations in signaling pathways associated with mood regulation and cognitive function.
Proposed Mechanisms
- Agonistic Activity : Potential activation of serotonin receptors may enhance mood and reduce anxiety.
- Antagonistic Activity : Inhibition of dopamine receptors could mitigate symptoms of psychosis or mania.
Q & A
Basic Research Question
- 1H/13C NMR : Confirms structural integrity by resolving cyclopropylmethyl protons (δ ~0.5–1.2 ppm) and pyrrolidine N-methyl groups (δ ~2.3–3.1 ppm) .
- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ at m/z 215) .
- TLC : Monitors reaction progress using silica gel plates and UV visualization .
How can reaction yields be optimized for multi-step syntheses involving cyclopropylmethylamine derivatives?
Advanced Research Question
- Catalyst selection : Copper(I) bromide enhances coupling efficiency in aryl halide reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) improve nucleophilicity of amines .
- Temperature control : Reactions at 35°C balance kinetic activation and side-product minimization .
- Purification : Gradient chromatography (e.g., 0–100% ethyl acetate/hexane) resolves structurally similar by-products .
How do stereochemical considerations impact the synthesis and biological activity of this compound?
Advanced Research Question
Stereochemistry at the pyrrolidine ring (e.g., (3R,4S) configurations) influences receptor binding. Chiral resolution methods include:
- Chiral HPLC : Separates enantiomers using cellulose-based columns .
- X-ray crystallography : Confirms absolute configuration of crystalline derivatives .
- 2D NMR (NOESY) : Maps spatial proximity of protons to assign stereochemistry .
What strategies address contradictions in pharmacological data for cyclopropylmethylamine derivatives?
Advanced Research Question
- Target validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm receptor specificity .
- Kinetic studies : Surface plasmon resonance (SPR) quantifies binding affinity (e.g., KD values) .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may skew in vitro/in vivo correlations .
How can side reactions (e.g., over-alkylation) be mitigated during cyclopropylmethylamine synthesis?
Advanced Research Question
- Protecting groups : Temporarily block reactive amines with Boc or Fmoc groups during coupling steps .
- pH control : Use cesium carbonate (pH ~10) to minimize protonation of the nucleophilic amine .
- Inert atmosphere : Nitrogen/argon prevents oxidation of sensitive intermediates .
What safety protocols are essential for handling this compound?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of vapors (risk of respiratory irritation) .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
What computational tools predict the ADMET properties of cyclopropylmethylamine-based compounds?
Advanced Research Question
- QSAR models : Predict logP and solubility using software like Schrödinger’s QikProp .
- CYP450 inhibition assays : In vitro microsomal studies identify metabolic liabilities .
- Molecular docking (AutoDock Vina) : Simulate interactions with targets like GPCRs or ion channels .
How does the cyclopropyl group influence the compound’s stability under varying pH conditions?
Advanced Research Question
- pH stability studies : Cyclopropyl rings resist ring-opening below pH 12 but degrade in strong acids (pH < 2) .
- Degradation kinetics : Monitor via HPLC at accelerated conditions (e.g., 40°C, 75% RH) to model shelf life .
What are the challenges in scaling up synthesis from milligram to gram quantities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
